

Spectroscopic Profile of 2-((4-Methoxyphenyl)amino)benzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-((4-Methoxyphenyl)amino)benzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-((4-Methoxyphenyl)amino)benzoic acid** (also known as N-(4-methoxyphenyl)anthranilic acid). The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, serves as a foundational resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-((4-Methoxyphenyl)amino)benzoic acid**. It is important to note that while mass spectrometry data is experimentally derived, a complete, experimentally verified set of ^1H and ^{13}C NMR and IR data is not readily available in public databases. Therefore, the NMR and IR data presented are based on predictive models and analysis of structurally similar compounds.

Table 1: ^1H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.3	Singlet	1H	-COOH
~7.9	Doublet	1H	Ar-H
~7.5	Triplet	1H	Ar-H
~7.2	Doublet	2H	Ar-H
~6.9	Doublet	2H	Ar-H
~6.8	Triplet	1H	Ar-H
~6.6	Doublet	1H	Ar-H
~3.8	Singlet	3H	-OCH ₃
~9.5	Singlet	1H	-NH

Note: Predicted values are based on computational models and data from analogous structures. Actual experimental values may vary.

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~170	C=O (Carboxylic Acid)
~156	Ar-C (C-OCH ₃)
~148	Ar-C (C-NH)
~134	Ar-C
~132	Ar-C
~122	Ar-C
~121	Ar-C
~115	Ar-C
~114	Ar-C
~112	Ar-C
~55	-OCH ₃

Note: Predicted values are based on computational models and data from analogous structures. Actual experimental values may vary.

Table 3: IR Spectral Data (Predicted and from Analogs)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Broad	O-H stretch (Carboxylic Acid)
~3350	Medium	N-H stretch
~3050	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~1680	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1510	Medium-Strong	C=C stretch (Aromatic)
~1240	Strong	C-O stretch (Ether)
~1180	Medium	C-N stretch

Note: These values are typical for N-aryl anthranilic acids and aromatic ethers.

Table 4: Mass Spectrometry Data[1]

m/z	Interpretation
243	Molecular ion [M] ⁺
225	[M - H ₂ O] ⁺
182	[M - COOH - H] ⁺

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **2-((4-Methoxyphenyl)amino)benzoic acid** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference with the signals of interest.
- **Instrumentation:** A high-field NMR spectrometer, typically 400 MHz or higher, is used for data acquisition.
- **¹H NMR Acquisition:** A standard one-dimensional proton NMR spectrum is acquired using a single-pulse experiment. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- **¹³C NMR Acquisition:** A one-dimensional carbon NMR spectrum is acquired with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The spectral width is set to approximately 220 ppm.
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. Chemical

shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** For a solid sample like **2-((4-Methoxyphenyl)amino)benzoic acid**, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
- **Instrumentation:** A Fourier-Transform Infrared spectrometer equipped with an ATR accessory is used.
- **Data Acquisition:** A background spectrum of the clean, empty ATR crystal is recorded. The sample is then brought into firm contact with the crystal using a pressure clamp. The sample spectrum is then recorded. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (typically 4000-400 cm^{-1}).
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final infrared spectrum, which is then analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

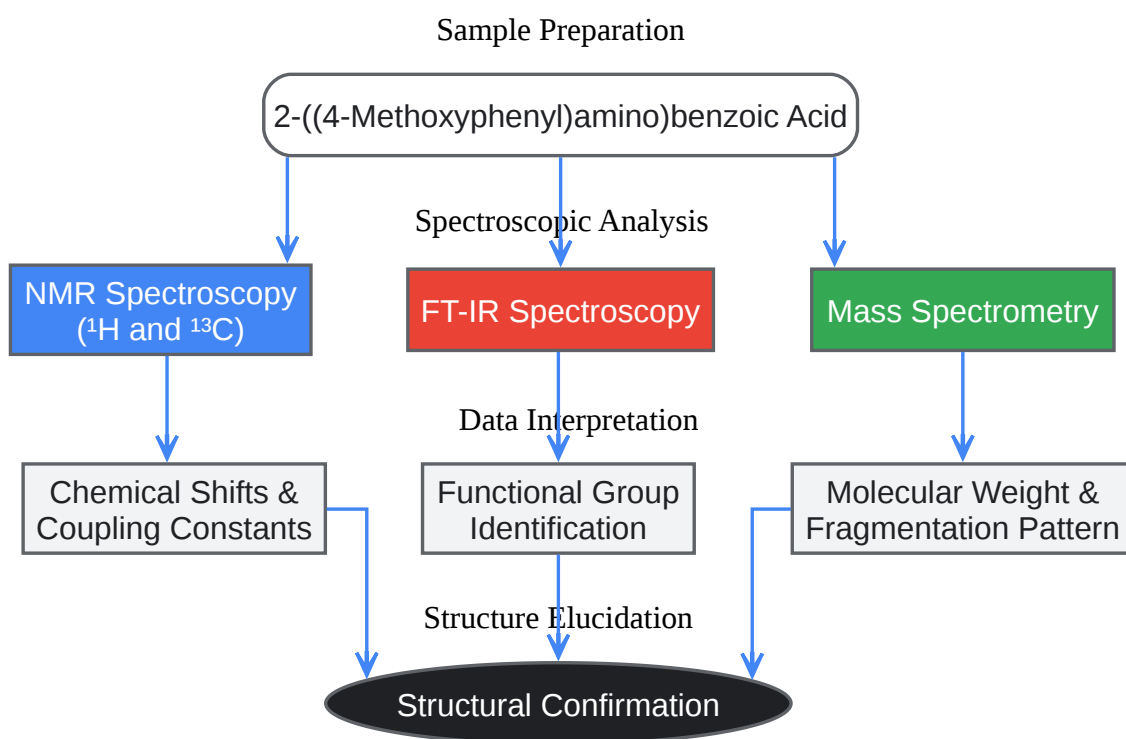
Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) or by direct infusion. For GC-MS, the compound is first vaporized and separated from other components on a chromatographic column.
- **Ionization:** Electron Ionization (EI) is a common method for small organic molecules. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and characteristic fragment ions.
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

- **Data Analysis:** The resulting mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound, and the fragmentation pattern, which provides structural information.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-((4-Methoxyphenyl)amino)benzoic acid**.



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Caption: Workflow for the spectroscopic characterization of a chemical compound.

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